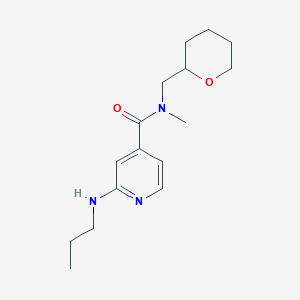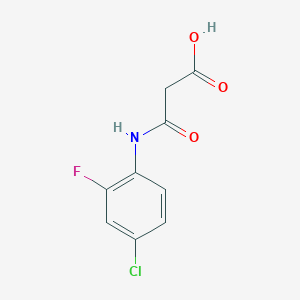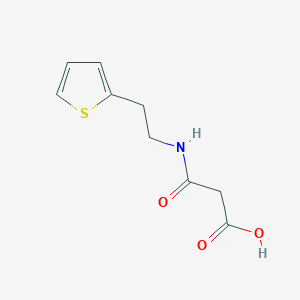![molecular formula C11H10F3NO4 B7554986 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid, also known as TFMPA, is a synthetic compound that belongs to the class of amino acids. It is widely used in scientific research due to its unique properties and mechanism of action.
作用机制
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid acts as a competitive antagonist of kainate receptors by binding to the receptor's ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits its activation. This mechanism of action has been extensively studied and has provided valuable insights into the function of kainate receptors.
Biochemical and Physiological Effects
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit synaptic transmission in the hippocampus and the cerebellum. 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. Furthermore, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been implicated in the regulation of cell proliferation and differentiation in various cell types.
实验室实验的优点和局限性
One of the main advantages of using 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically target these receptors and study their function without affecting other glutamate receptors. However, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been shown to have a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid can be toxic at high concentrations, which can limit its use in cell culture studies.
未来方向
There are several future directions for the study of 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid. One area of research is the development of new compounds that target kainate receptors with greater selectivity and potency. Another area of research is the investigation of the role of kainate receptors in various pathological conditions, such as epilepsy and neurodegenerative diseases. Additionally, the development of new techniques for the delivery of 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of kainate receptors in vivo.
Conclusion
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is a valuable tool in scientific research due to its unique properties and mechanism of action. It has been used to study the function of kainate receptors and has provided valuable insights into their role in various physiological and pathological conditions. While there are limitations to its use, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid remains an important compound in the study of glutamate receptors and their function.
合成方法
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is synthesized through the reaction of 4-(trifluoromethoxy)benzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid. This synthesis method is well-established and has been used in various research studies.
科学研究应用
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is widely used in scientific research as a tool to study the function of glutamate receptors. It is a selective antagonist of the kainate subtype of glutamate receptors and has been used to investigate the role of these receptors in various physiological and pathological conditions. 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has also been used to study the mechanism of action of other compounds that interact with glutamate receptors.
属性
IUPAC Name |
3-oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)6-15-9(16)5-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXJTLTVQBXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
